(S)-LTGO-33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

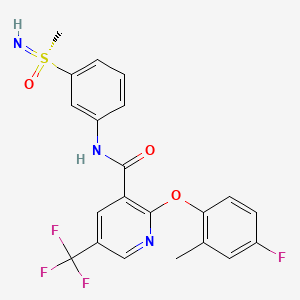

C21H17F4N3O3S |

|---|---|

Molecular Weight |

467.4 g/mol |

IUPAC Name |

2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C21H17F4N3O3S/c1-12-8-14(22)6-7-18(12)31-20-17(9-13(11-27-20)21(23,24)25)19(29)28-15-4-3-5-16(10-15)32(2,26)30/h3-11,26H,1-2H3,(H,28,29)/t32-/m1/s1 |

InChI Key |

IIJWTXGHWFZLBF-JGCGQSQUSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)OC2=C(C=C(C=N2)C(F)(F)F)C(=O)NC3=CC(=CC=C3)[S@](=N)(=O)C |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2=C(C=C(C=N2)C(F)(F)F)C(=O)NC3=CC(=CC=C3)S(=N)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of (S)-LTGO-33, a novel and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8. This compound represents a significant advancement in the development of non-opioid analgesics, targeting a genetically and pharmacologically validated pain target.[1][2][3] Its unique state-independent inhibition and novel binding site distinguish it from previously developed NaV1.8 inhibitors.[2][3]

Core Mechanism of Action

This compound potently and selectively inhibits NaV1.8, a sodium channel isoform predominantly expressed in peripheral pain-sensing neurons.[2][3] Unlike many sodium channel blockers that preferentially target the inactivated state of the channel, this compound exhibits a state-independent mechanism of action, with similar potency against both closed/resting and inactivated channels.[1][2][4]

The primary mechanism involves the stabilization of the deactivated state of the channel's second voltage-sensing domain (VSDII).[2][3][5] By binding to a novel allosteric site in the extracellular cleft of VSDII, this compound prevents the conformational changes necessary for channel opening in response to membrane depolarization.[2][3][5] This leads to a reduction in sodium current and subsequently, a decrease in neuronal excitability and action potential firing in dorsal root ganglia (DRG) neurons.[1][2]

A notable characteristic of this compound's action is that its inhibition can be relieved by strong membrane depolarization, a phenomenon known as "reverse use dependence".[6][7] However, under physiological conditions, such as during trains of action potentials at physiological temperatures, this relief of inhibition is not significant.[6][7][8] This is attributed to the rapid re-inhibition of the channel between action potentials.[6][8]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the potency, selectivity, and biophysical effects of this compound on NaV1.8.

| Parameter | Value | Notes |

| Potency | nM range | Specific IC50 values are not publicly disclosed in the provided literature. |

| Selectivity | >600-fold | Highly selective for NaV1.8 over other human NaV isoforms (NaV1.1-NaV1.7 and NaV1.9).[1][4] |

| State Dependence | State-independent | Similar potency on closed/resting and inactivated channels.[1][2][4] |

| Voltage for Relief of Inhibition (Midpoint) | -11 mV | The voltage at which half of the inhibition is relieved by depolarization.[8] |

| Species Specificity | Effectiveness |

| Primate (Human, Cynomolgus monkey) | Potent inhibition |

| Rodent (Mouse, Rat) | Reduced potency |

| Canine | Reduced potency |

Experimental Protocols

The characterization of this compound's mechanism of action involved a series of key experiments, the general methodologies for which are outlined below.

Whole-Cell Patch Clamp Electrophysiology

-

Cell Lines: Human NaV1.8 was transiently or stably expressed in ND7/23 or HEK293 cells.[1] Native NaV1.8 currents were also recorded from human and cynomolgus monkey DRG neurons.[1]

-

Recording Solutions: Standard intracellular and extracellular solutions were used to isolate sodium currents. The specific compositions were not detailed in the provided search results.

-

Voltage Protocols:

-

Tonic Block: To assess inhibition of the resting state, cells were held at a hyperpolarized potential (e.g., -120 mV) and briefly depolarized to elicit a current.

-

Inactivated State Block: To assess inhibition of the inactivated state, cells were held at a depolarized potential (e.g., -40 mV) before the test pulse.

-

Voltage-Dependence of Relief of Inhibition: A protocol involving a pre-pulse to various voltages was used to quantify the voltage at which this compound dissociates from the channel.

-

-

Data Analysis: Concentration-response curves were generated to determine IC50 values. The kinetics of channel opening, closing, and inactivation were analyzed in the presence and absence of the compound.

Current Clamp Recordings

-

Preparation: Performed on human DRG neurons to assess the effect of this compound on neuronal excitability.[1]

-

Protocol: Action potentials were elicited by injecting current steps. The number of action potentials fired in response to a given stimulus was measured before and after the application of this compound.

Molecular Biology and Mutagenesis

-

Chimeras: Human-rat NaV1.8 chimeric channels were constructed to identify the domains responsible for the species-specific activity of this compound.[1]

-

Site-Directed Mutagenesis: Specific amino acid residues within the identified domains were mutated to pinpoint the precise binding site of this compound.[1]

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow used to characterize it.

Caption: Proposed mechanism of this compound action on NaV1.8.

Caption: Experimental workflow for characterizing this compound.

References

- 1. posters.worldcongress2024.org [posters.worldcongress2024.org]

- 2. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV… [ouci.dntb.gov.ua]

- 7. rupress.org [rupress.org]

- 8. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and A-887826. | Semantic Scholar [semanticscholar.org]

(S)-LTGO-33: A Comprehensive Technical Profile of a Selective Nav1.8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-LTGO-33 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.8.[1][2] Nav1.8 is a tetrodotoxin-resistant sodium channel primarily expressed in peripheral nociceptive neurons, making it a key target for the development of novel analgesics.[3] this compound, also referred to as LTGO-33, demonstrates a high degree of selectivity for Nav1.8 over other sodium channel isoforms, which is a critical attribute for minimizing off-target effects.[1][2][3] This technical guide provides a detailed overview of the selectivity profile, experimental protocols, and mechanistic aspects of this compound.

Core Data Presentation: Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized using whole-cell patch clamp electrophysiology on cell lines stably expressing various human sodium channel isoforms. The following table summarizes the available quantitative data on the inhibitory activity of this compound across different sodium channel isoforms.

| Isoform | IC50 (nM) | Fold Selectivity vs. Nav1.8 (Closed State) |

| hNav1.8 (Closed State) | 33 | 1 |

| hNav1.8 (Inactivated State) | 24 | 1.4 |

| hNav1.1 | >20,000 | >600 |

| hNav1.2 | >20,000 | >600 |

| hNav1.3 | >20,000 | >600 |

| hNav1.4 | >20,000 | >600 |

| hNav1.5 | >20,000 | >600 |

| hNav1.6 | >20,000 | >600 |

| hNav1.7 | >20,000 | >600 |

| hNav1.9 | >20,000 | >600 |

Data sourced from Gilchrist et al., 2024, Molecular Pharmacology.[1][3]

In addition to recombinant channels, the activity of LTGO-33 has been evaluated on native tetrodotoxin-resistant (TTX-R) Nav1.8 currents in dorsal root ganglion (DRG) neurons:

| Species | Cell Type | IC50 (nM) |

| Human (male donors) | DRG Neurons | 110 (95% CI: 92 to 120) |

| Human (female donors) | DRG Neurons | 120 (95% CI: 100 to 140) |

| Cynomolgus Monkey | DRG Neurons | 100 (95% CI: 71 to 150) |

Data sourced from MedChemExpress, citing Gilchrist et al., 2024.[1][4]

LTGO-33 shows markedly less effectiveness on DRG neurons from dogs (IC50 >10 µM), rats (IC50 >30 µM), and mice (IC50 >30 µM), indicating species specificity.[1][4]

Experimental Protocols

The primary method used to determine the selectivity profile of this compound is whole-cell patch clamp electrophysiology .

Cell Lines and Culture

-

HEK293 cells stably expressing human Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8, or Nav1.9 were used.

-

Cells were cultured in standard growth medium supplemented with fetal bovine serum and appropriate selection antibiotics.

-

For recordings, cells were plated onto glass coverslips.

Electrophysiological Recordings

-

Apparatus: Recordings were performed using an automated patch clamp system (e.g., SyncroPatch 384) or a manual patch clamp rig equipped with an amplifier, digitizer, and data acquisition software.

-

Pipettes: Borosilicate glass pipettes were pulled to a resistance of 2-4 MΩ when filled with the intracellular solution.

-

Solutions:

-

Intracellular Solution (in mM): CsF 140, EGTA 1, HEPES 10, NaCl 10. The pH was adjusted to 7.3 with CsOH, and the osmolality was adjusted to approximately 310 mOsm with sucrose.

-

Extracellular Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10. The pH was adjusted to 7.4 with NaOH, and the osmolality was adjusted to approximately 320 mOsm with sucrose.

-

-

Voltage Protocols:

-

For Closed-State Inhibition: Cells were held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the closed state. Test pulses to a depolarizing potential (e.g., 0 mV) were applied to elicit sodium currents. The compound was applied at various concentrations, and the reduction in peak current was measured.

-

For Inactivated-State Inhibition: To assess inhibition of the inactivated state, a depolarizing prepulse (e.g., to -30 mV for 500 ms) was applied to induce inactivation before the test pulse.

-

-

Data Analysis:

-

Current recordings were leak-subtracted.

-

Concentration-response curves were generated by plotting the percentage of current inhibition against the logarithm of the compound concentration.

-

IC50 values were determined by fitting the data to a four-parameter logistic equation.

-

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Caption: Nociceptive signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the selectivity profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel, state-independent inhibition of the voltage-gated sodium channel NaV1.8 by the selective small molecule inhibitor, (S)-LTGO-33. This document outlines the compound's unique mechanism of action, presents key quantitative data, details experimental methodologies, and provides visual representations of its interaction with the NaV1.8 channel.

Introduction to this compound and NaV1.8

The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral pain-sensing neurons (nociceptors)[1][2]. Its critical role in action potential initiation and propagation in these neurons has made it a prime therapeutic target for the development of novel analgesics[1][2][3]. This compound is a potent and selective inhibitor of NaV1.8 that has demonstrated a unique pharmacological profile, setting it apart from previously developed NaV1.8 inhibitors[3][4]. A key feature of this compound is its state-independent mechanism of inhibition, allowing it to bind with similar high affinity to both closed (resting) and inactivated states of the channel[3][5][6].

Quantitative Data: Potency and Selectivity

This compound demonstrates nanomolar potency for human NaV1.8 and exceptional selectivity over other NaV channel subtypes.

| Target | Parameter | Value | Species | Notes |

| hNaV1.8 | IC50 (Closed/Resting State) | 33 nM[5] | Human | State-independent inhibition |

| hNaV1.8 | IC50 (Inactivated State) | 24 nM[5] | Human | State-independent inhibition |

| hNaV1.1-1.7, 1.9 | Selectivity | >600-fold[1][2][3][4][6] | Human | High selectivity over other NaV channel subtypes |

| Native TTX-R NaV1.8 | IC50 | 110 nM (male donors), 120 nM (female donors)[5] | Human DRG Neurons | Inhibition of native channel currents |

| Native TTX-R NaV1.8 | IC50 | 100 nM[5] | Cynomolgus Monkey DRG Neurons | Primate species specificity |

| Native TTX-R NaV1.8 | IC50 | >10 µM[5] | Dog DRG Neurons | Reduced potency in non-primate species |

| Native TTX-R NaV1.8 | IC50 | >30 µM[5] | Rat and Mouse DRG Neurons | Reduced potency in rodent species |

Mechanism of Action: A Novel Approach to NaV1.8 Inhibition

Unlike traditional NaV channel blockers that often target the pore region of the channel in a state-dependent manner, this compound employs a novel mechanism of action.

-

Binding Site: this compound interacts with a unique, previously undescribed site on the extracellular cleft of the second voltage-sensing domain (VSDII) of NaV1.8[1][2][3][6].

-

Stabilization of the Deactivated State: By binding to VSDII, this compound stabilizes the voltage sensor in its deactivated (resting) state[1][2][3][6]. This allosteric mechanism prevents the conformational changes required for channel opening in response to membrane depolarization[1][6].

-

State-Independent Inhibition: The accessibility of the VSDII binding site in both closed and inactivated channel conformations leads to the observed state-independent inhibitory profile[3][5][6].

-

Relief of Inhibition: While inhibition by this compound can be relieved by strong membrane depolarization, this relief is not cumulative during high-frequency action potential trains at physiological temperatures[7]. This is due to the rapid reinhibition of the channel between action potentials, a property that distinguishes it from other NaV1.8 inhibitors that exhibit "reverse use-dependence"[7].

References

- 1. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]

- 2. posters.worldcongress2024.org [posters.worldcongress2024.org]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and A-887826 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (S)-LTGO-33: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-LTGO-33 is a novel, potent, and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its unique mechanism of action, binding characteristics, and functional effects on neuronal activity. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of pain therapeutics and ion channel modulation. This document details the quantitative data on its potency and selectivity, outlines the experimental protocols used for its characterization, and provides visual representations of its mechanism and the experimental workflow.

Introduction

Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells. The NaV1.8 isoform, encoded by the SCN10A gene, is preferentially expressed in peripheral nociceptive neurons and has been genetically and pharmacologically validated as a key target for the treatment of pain.[1][5] Selective inhibitors of NaV1.8 hold the promise of providing effective analgesia while minimizing the central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers. This compound has emerged as a significant investigational compound due to its high selectivity and a mechanism of action that distinguishes it from previously reported NaV1.8 inhibitors.[1][5][6]

Mechanism of Action

This compound exhibits a novel mechanism of action characterized by its state-independent inhibition of the NaV1.8 channel.[1][2][3][4] Unlike traditional sodium channel blockers that preferentially bind to the open or inactivated states of the channel, this compound demonstrates similar potency against NaV1.8 channels in both the closed and inactivated conformations.[1][2][3]

The primary binding site for this compound has been identified as the extracellular cleft of the second voltage-sensing domain (VSDII).[1][5][6] By binding to this site, this compound stabilizes the VSDII in its deactivated state, which in turn prevents the conformational changes necessary for channel opening in response to membrane depolarization.[1][5] This unique mechanism of action contributes to its distinct pharmacological profile.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized using electrophysiological techniques. The following tables summarize the key quantitative data.

Table 1: Potency of this compound on Human NaV1.8

| Channel State | IC50 (nM) | Reference |

| Closed/Resting | 33 | [2][3] |

| Inactivated | 24 | [2][3] |

Table 2: Selectivity of this compound for Human NaV Isoforms

| NaV Isoform | Selectivity vs. NaV1.8 | Reference |

| NaV1.1 - NaV1.7 | >600-fold | [1][2][3] |

| NaV1.9 | >600-fold | [1][2][3] |

Table 3: Species Specificity of this compound on Native TTX-R Currents in Dorsal Root Ganglion (DRG) Neurons

| Species | IC50 | Reference |

| Human (male donors) | 110 nM (95% CI: 92 to 120 nM) | [3] |

| Human (female donors) | 120 nM (95% CI: 100 to 140 nM) | [3] |

| Cynomolgus Monkey | 100 nM (95% CI: 71 to 150 nM) | [3] |

| Dog | >10 µM | [3] |

| Rat | >30 µM | [3] |

| Mouse | >30 µM | [3] |

Experimental Protocols

The characterization of this compound involved a series of key experiments. The following sections provide an overview of the methodologies employed. Disclaimer: The following protocols are based on the methods sections of the cited literature. Detailed, step-by-step protocols as would be found in supplementary materials were not publicly available.

Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the potency, selectivity, and state-dependence of this compound on NaV channels.

Cell Lines: Human NaV1.8 transiently or stably expressed in HEK293 or ND7/23 cells.

General Protocol:

-

Cells expressing the NaV channel of interest are cultured on glass coverslips.

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Borosilicate glass pipettes with a resistance of 1.5-4 MΩ are filled with an intracellular solution (e.g., containing CsF and CsCl to block potassium channels).

-

The extracellular solution contains physiological concentrations of ions, and tetrodotoxin (TTX) is included to block TTX-sensitive sodium channels when studying TTX-resistant channels like NaV1.8.

-

A gigaohm seal is formed between the pipette and the cell membrane, followed by rupturing the membrane to achieve the whole-cell configuration.

-

Voltage protocols are applied to elicit sodium currents and to assess the state-dependence of the compound.

Voltage Protocols for State-Dependence:

-

Closed/Resting State: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the closed state. Test pulses to a depolarized potential (e.g., 0 mV) are applied to measure the current.

-

Inactivated State: Cells are held at a depolarized potential (e.g., -40 mV) to induce inactivation. Test pulses are then applied to assess the effect of the compound on the remaining available channels.

Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the resulting inhibition of the sodium current. The data are fitted with the Hill equation to determine the IC50 value.

Site-Directed Mutagenesis

Objective: To identify the binding site of this compound on the NaV1.8 channel.

General Protocol:

-

Chimeric constructs of human and rat NaV1.8 channels are generated to narrow down the region responsible for the species-specific activity of this compound.

-

Once a specific domain (e.g., VSDII) is identified, site-directed mutagenesis is used to create point mutations in the amino acid sequence of the human NaV1.8 channel.

-

Mutagenic primers containing the desired nucleotide changes are used to amplify the plasmid DNA containing the NaV1.8 gene using a high-fidelity DNA polymerase.

-

The parental, non-mutated DNA is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).

-

The mutated plasmid is then transformed into competent E. coli for amplification.

-

The sequence of the mutated channel is verified by DNA sequencing.

-

The mutated channels are then expressed in a suitable cell line for electrophysiological characterization to assess the impact of the mutation on the potency of this compound.

Dorsal Root Ganglion (DRG) Neuron Electrophysiology

Objective: To evaluate the effect of this compound on the excitability of native pain-sensing neurons.

Protocol:

-

DRG neurons are acutely dissociated from human or other species of interest.

-

Neurons are cultured for a short period to allow for recovery.

-

Whole-cell current-clamp recordings are performed to measure action potential firing.

-

A series of depolarizing current steps are injected into the neuron to elicit action potential firing.

-

This compound is applied to the bath, and the effect on the number of evoked action potentials is quantified.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel ion channel inhibitor like this compound.

Conclusion

This compound is a highly selective and potent inhibitor of the NaV1.8 sodium channel with a unique state-independent mechanism of action. Its ability to stabilize the deactivated state of the channel via binding to the VSDII represents a novel approach to NaV1.8 inhibition. The preclinical data strongly support its potential as a therapeutic candidate for the treatment of pain. Further investigation and clinical development are warranted to fully elucidate its therapeutic utility. This technical guide provides a foundational understanding of the pharmacological properties of this compound for the scientific community.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rupress.org [rupress.org]

(S)-LTGO-33: A Novel, State-Independent NaV1.8 Inhibitor for Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.8 is a genetically and pharmacologically validated target for the treatment of pain.[1][2] Expressed predominantly in peripheral nociceptive neurons, this channel plays a crucial role in the initiation and propagation of pain signals.[1][3][4] Consequently, the development of selective NaV1.8 inhibitors represents a promising therapeutic strategy for a range of pain conditions, offering the potential for effective analgesia without the central nervous system side effects and abuse potential of opioids.[3] (S)-LTGO-33, developed by Latigo Biotherapeutics, is a novel, potent, and highly selective small molecule inhibitor of NaV1.8.[5] This technical guide provides a comprehensive overview of this compound, including its unique mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound distinguishes itself from previous NaV1.8 inhibitors through its novel, state-independent mechanism of action. Unlike inhibitors that preferentially bind to the inactivated state of the channel, this compound exhibits similar potency against both closed and inactivated NaV1.8 channels.[2][6]

Biophysical and molecular mutagenesis studies have revealed that this compound exerts its inhibitory effect by binding to a unique site on the extracellular cleft of the second voltage-sensing domain (VSDII) of the NaV1.8 channel.[1][2] By interacting with this site, this compound stabilizes the VSDII in its deactivated state, thereby preventing the conformational changes required for channel opening in response to membrane depolarization.[1][2] This novel mechanism effectively blocks the influx of sodium ions, leading to a reduction in neuronal excitability and the inhibition of action potential firing in dorsal root ganglia (DRG) neurons.[1][6]

Quantitative Data

The pharmacological properties of this compound have been characterized through a series of in vitro electrophysiological assays. The following tables summarize the key quantitative data, demonstrating its high potency, selectivity, and species specificity.

Table 1: Potency of this compound on Human NaV1.8 Channels

| Parameter | Value (nM) | Assay Condition |

| IC50 (Closed State) | 33 | Whole-cell patch clamp on HEK293 cells |

| IC50 (Inactivated State) | 24 | Whole-cell patch clamp on HEK293 cells |

Table 2: Selectivity Profile of this compound

| NaV Subtype | Fold Selectivity vs. hNaV1.8 |

| hNaV1.1 | >600 |

| hNaV1.2 | >600 |

| hNaV1.3 | >600 |

| hNaV1.4 | >600 |

| hNaV1.5 | >600 |

| hNaV1.6 | >600 |

| hNaV1.7 | >600 |

| hNaV1.9 | >600 |

(Data represents over 600-fold selectivity against human NaV1.1-NaV1.7 and NaV1.9)[2][6]

Table 3: Species Specificity of this compound on Native NaV1.8 Channels in DRG Neurons

| Species | IC50 (nM) |

| Human | 110-120 |

| Cynomolgus Monkey | 100 |

| Dog | >10,000 |

| Rat | >30,000 |

| Mouse | >30,000 |

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of this compound and other novel NaV1.8 inhibitors.

Automated Patch-Clamp Electrophysiology for NaV1.8 Inhibition

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound on human NaV1.8 channels stably expressed in HEK293 cells using an automated patch-clamp system (e.g., SyncroPatch 384PE or QPatch).[2][7]

-

Cell Culture: HEK293 cells stably expressing the human NaV1.8 alpha subunit and the beta1 subunit are cultured in standard medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

-

-

Electrophysiological Recording:

-

Cells are harvested, washed, and resuspended in the external solution at a suitable density for the automated patch-clamp system.

-

The system is primed with the internal and external solutions.

-

The cell suspension is loaded, and the system automatically establishes whole-cell patch-clamp configurations.

-

NaV1.8 currents are elicited using a voltage-step protocol. For determining the IC50 from the resting/closed state, a holding potential of -100 mV is used, and currents are evoked by a depolarizing step to 0 mV for 20-50 ms.[7]

-

To assess inhibition of the inactivated state, a pre-pulse to a depolarizing potential (e.g., -30 mV for 500 ms) is applied to induce inactivation before the test pulse.

-

A stable baseline current is recorded before the application of increasing concentrations of the test compound.

-

The percentage of current inhibition at each concentration is calculated relative to the baseline.

-

The IC50 value is determined by fitting the concentration-response data to a Hill equation.

-

Manual Whole-Cell Patch-Clamp of Dorsal Root Ganglion (DRG) Neurons

This protocol details the recording of native NaV1.8 currents and action potentials from primary DRG neurons.

-

DRG Neuron Isolation and Culture:

-

DRGs are dissected from the desired species (e.g., human, non-human primate, rodent) and collected in ice-cold, oxygenated Hibernate-A medium.

-

The ganglia are enzymatically digested (e.g., with collagenase and dispase) followed by mechanical trituration to obtain a single-cell suspension.

-

Neurons are plated on coated coverslips (e.g., poly-D-lysine and laminin) and cultured in a neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF).

-

Recordings are typically performed 1-3 days after plating.

-

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. To isolate NaV1.8 currents, TTX (300 nM) can be included to block TTX-sensitive sodium channels.

-

Internal Solution (in mM): 140 K-gluconate, 5 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP-Na2; pH 7.2 with KOH.

-

-

Voltage-Clamp Recordings:

-

Coverslips with adherent neurons are placed in a recording chamber continuously perfused with external solution.

-

Whole-cell patch-clamp configuration is established on small-diameter neurons (typically <30 µm), which are likely to be nociceptors.

-

TTX-resistant NaV1.8 currents are elicited by depolarizing voltage steps from a holding potential of -80 mV.

-

-

Current-Clamp Recordings (Action Potential Firing):

-

The amplifier is switched to current-clamp mode, and the resting membrane potential is recorded.

-

A series of depolarizing current steps of increasing amplitude are injected to evoke action potentials.

-

The number of action potentials fired in response to a suprathreshold stimulus is measured before and after the application of the test compound to assess its effect on neuronal excitability.[8]

-

Visualizations

Signaling Pathway

Caption: Pain signaling pathway in a nociceptive neuron and the site of action for this compound.

Experimental Workflow

Caption: Experimental workflow for the characterization of a novel NaV1.8 inhibitor.

Mechanism of Action Diagram

Caption: this compound stabilizes the deactivated state of VSDII, preventing channel opening.

References

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [nanion.de]

- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]

- 5. Ion channel ligands in clinical development – Quarterly review (Q3 2024) – ION CHANNEL LIBRARY [ionchannellibrary.com]

- 6. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metrionbiosciences.com [metrionbiosciences.com]

- 8. posters.worldcongress2024.org [posters.worldcongress2024.org]

structure-activity relationship of (S)-LTGO-33

An In-depth Technical Guide on the Structure-Activity Relationship of (S)-LTGO-33, a Novel NaV1.8 Inhibitor

Introduction

This compound is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4] This channel is predominantly expressed in peripheral nociceptors, the sensory neurons responsible for transmitting pain signals.[1][5] Genetic and pharmacological evidence has validated NaV1.8 as a key target for the development of novel analgesics.[1][5] this compound represents a significant advancement in this field due to its unique mechanism of action and novel binding site, distinguishing it from previously reported NaV1.8 inhibitors.[1][5] This technical guide provides a comprehensive overview of the , focusing on its pharmacological characterization, mechanism of action, and the experimental methodologies used in its evaluation.

Pharmacological Profile and Selectivity

This compound demonstrates nanomolar potency in inhibiting the human NaV1.8 channel.[1][2][3] A key feature of its pharmacological profile is its exceptional selectivity. It exhibits over 600-fold greater selectivity for NaV1.8 compared to other human NaV isoforms (NaV1.1-NaV1.7 and NaV1.9).[1][2][3][4][6] This high selectivity is crucial for minimizing off-target effects, particularly those related to cardiac, respiratory, and central nervous system function, which are mediated by other NaV subtypes.[1][5]

Quantitative Potency Data

The inhibitory activity of this compound has been quantified across different states of the NaV1.8 channel and in various species. The data are summarized in the tables below.

Table 1: Inhibitory Potency of this compound on Human NaV1.8

| Channel State | IC50 (nM) |

| Closed State | 33[3] |

| Inactivated State | 24[3] |

Table 2: Species-Specific Inhibitory Potency of this compound on Tetrodotoxin-Resistant (TTX-R) Currents in Dorsal Root Ganglion (DRG) Neurons

| Species | IC50 | 95% Confidence Interval (CI) |

| Human (Male Donors) | 110 nM[3] | 92 to 120 nM[3] |

| Human (Female Donors) | 120 nM[3] | 100 to 140 nM[3] |

| Cynomolgus Monkey | 100 nM[3] | 71 to 150 nM[3] |

| Dog | >10 µM[3] | N/A |

| Rat | >30 µM[3] | N/A |

| Mouse | >30 µM[3] | N/A |

The data clearly indicate a significant species specificity, with potent inhibition observed in primates but markedly reduced activity in canines and rodents.[1][3][5] This highlights the importance of using appropriate species in preclinical models for the development of this compound and its analogs.

Mechanism of Action: A Novel Approach to NaV1.8 Inhibition

Unlike many other NaV1.8 inhibitors that preferentially bind to the inactivated state of the channel via the pore region, this compound exhibits a state-independent mechanism of action.[1][3][5] It demonstrates similar potencies against both closed and inactivated channel conformations.[1][2][3]

The unique mechanism of this compound involves its interaction with a novel binding site: the extracellular cleft of the second voltage-sensing domain (VSDII).[1][5][6] By binding to this site, this compound stabilizes the deactivated state of VSDII.[3][5][6] This stabilization prevents the conformational changes necessary for channel opening in response to membrane depolarization, thereby inhibiting the initiation and propagation of action potentials in nociceptive neurons.[1] Biophysical studies have shown that this inhibition can be relieved by strong membrane depolarization.[1][7]

Furthermore, this compound has been shown to be equally effective against wild-type NaV1.8 and several gain-of-function variants associated with human pain disorders, suggesting its potential therapeutic utility in these conditions.[1][5][8]

Experimental Methodologies

The characterization of this compound involved a combination of electrophysiological, molecular biology, and cellular imaging techniques.

Whole-Cell Patch Clamp Electrophysiology

-

Objective: To measure the inhibitory effect of this compound on NaV1.8 currents.

-

Cell Lines: Human NaV1.8 was transiently or stably expressed in ND7/23 or HEK293 cells.[6]

-

Protocol:

-

Cells expressing NaV1.8 were identified, often with the aid of a fluorescent reporter like mCherry.[7]

-

Whole-cell patch clamp recordings were performed to measure ion channel currents.

-

Voltage protocols were applied to hold the channels in either a closed or inactivated state before assessing the inhibitory effect of this compound.

-

Concentration-response curves were generated to determine the IC50 values.

-

-

Native Neuron Recordings: Similar electrophysiological recordings were conducted on primary dorsal root ganglion (DRG) neurons isolated from mice, rats, dogs, cynomolgus monkeys, and humans to assess the activity on native NaV1.8 channels.[6]

Current Clamp Recordings

-

Objective: To evaluate the effect of this compound on neuronal excitability.

-

Protocol:

Molecular Biology: Chimeragenesis and Site-Directed Mutagenesis

-

Objective: To identify the binding site of this compound on the NaV1.8 channel.

-

Protocol:

-

Chimeric channels were created by swapping domains between the human (sensitive) and rat (insensitive) NaV1.8 channels.[6]

-

The activity of this compound was tested on these chimeric channels to narrow down the region responsible for its inhibitory effect.

-

Site-directed mutagenesis was then used to pinpoint the specific amino acid residues within the identified domain that are critical for the binding of this compound.[6] This led to the identification of the extracellular cleft of VSDII as the key interaction site.[1][5][6]

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound binding to NaV1.8.

Experimental Workflow for Characterization

Caption: Workflow for characterizing this compound.

Conclusion

This compound is a pioneering NaV1.8 inhibitor with a distinct pharmacological profile. Its high potency, exceptional selectivity, and novel state-independent mechanism of action, mediated by binding to the VSDII extracellular cleft, set it apart from other compounds in its class. The detailed characterization of this compound not only establishes it as a promising candidate for the treatment of pain but also provides a new paradigm for the design of future NaV1.8-targeted analgesics. The pronounced species specificity underscores the critical need for careful selection of animal models in its continued development. Further structure-activity relationship studies on analogs of this compound will be invaluable in optimizing its properties and fully elucidating the molecular determinants of its unique interaction with the NaV1.8 channel.

References

- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. drughunter.com [drughunter.com]

- 5. Making sure you're not a bot! [nanion.de]

- 6. posters.worldcongress2024.org [posters.worldcongress2024.org]

- 7. researchgate.net [researchgate.net]

- 8. LTGO-33 - TargetMol Chemicals Inc [bioscience.co.uk]

Biophysical Profile of (S)-LTGO-33: A Novel State-Independent NaV1.8 Inhibitor

(S)-LTGO-33 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a key target in pain signaling pathways.[1][2][3][4] This technical guide provides a comprehensive overview of the biophysical characteristics of this compound, detailing its mechanism of action, binding site, and quantitative pharmacological data. The information is intended for researchers, scientists, and professionals in the field of drug development.

Unique Mechanism of Action and State-Independence

Unlike traditional NaV1.8 inhibitors that preferentially target the inactivated state of the channel, this compound exhibits a novel, state-independent mechanism of action.[1][5][6] It demonstrates similar high potency in inhibiting NaV1.8 channels in both the closed and inactivated conformations.[1][4][5] The biophysical mechanism involves the stabilization of the channel's deactivated state.[1][4][5][6] This is achieved by binding to the second voltage-sensing domain (VSDII), which in turn prevents the conformational changes required for channel opening.[1][5][6] This inhibition is relieved by membrane depolarization.[1][5]

High Selectivity and Potency

This compound is a highly potent inhibitor of NaV1.8, with activity in the nanomolar range.[1][2][4] It displays remarkable selectivity, being over 600-fold more selective for NaV1.8 than for other human NaV channel isoforms (NaV1.1-NaV1.7 and NaV1.9).[1][2][3][4] This high selectivity minimizes the potential for off-target effects, a critical consideration in the development of safe and effective analgesics.[6]

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified across different species and channel states. The following tables summarize the available IC50 data.

| Channel State | IC50 (nM) | Reference |

| Closed State | 33 | [4] |

| Inactivated State | 24 | [4] |

Table 1: State-Dependent Inhibitory Potency of this compound on Human NaV1.8

| Species | Cell Type | IC50 | 95% Confidence Interval | Reference |

| Human (Male Donors) | DRG Neurons (TTX-R currents) | 110 nM | 92 to 120 nM | [4] |

| Human (Female Donors) | DRG Neurons (TTX-R currents) | 120 nM | 100 to 140 nM | [4] |

| Cynomolgus Monkey | DRG Neurons (TTX-R currents) | 100 nM | 71 to 150 nM | [4] |

| Dog | DRG Neurons (TTX-R currents) | >10 µM | - | [4] |

| Rat | DRG Neurons (TTX-R currents) | >30 µM | - | [4] |

| Mouse | DRG Neurons (TTX-R currents) | >30 µM | - | [4] |

Table 2: Species-Specific Inhibitory Potency of this compound on Native NaV1.8 Channels

Binding Site Identification

Mutagenesis and chimera studies have successfully identified the binding site of this compound.[1][5][6] It interacts with a novel site located in the extracellular cleft of the second voltage-sensing domain (VSDII).[1][5][6] This is a significant departure from previously characterized NaV1.8 inhibitors that typically bind within the channel pore.[1][5]

Experimental Protocols

The biophysical characterization of this compound was primarily conducted using electrophysiological patch-clamp techniques on cells expressing NaV1.8 channels.

Electrophysiological Recordings

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human NaV1.8 channels were commonly used. Primary dorsal root ganglia (DRG) neurons from various species were also utilized to study the inhibitor's effect on native channels.[4]

-

Recording Technique: Both manual and automated whole-cell patch-clamp electrophysiology were employed.[6]

-

Voltage Protocols:

-

Resting/Closed State: To assess the inhibition of channels in the resting state, cells were held at a hyperpolarized membrane potential (e.g., -100 mV) where most channels are in the closed conformation. Test pulses to a depolarized potential (e.g., 0 mV) were then applied to elicit sodium currents.

-

Inactivated State: To determine the potency on inactivated channels, a depolarizing prepulse (e.g., to -30 mV for 500 ms) was applied to induce inactivation before the test pulse.

-

State-Independence Assessment: The potency of this compound was compared using protocols that favor either the closed or the inactivated state to confirm its state-independent mechanism.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.

-

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

References

- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. drughunter.com [drughunter.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [nanion.de]

(S)-LTGO-33: A Novel, State-Independent Inhibitor of NaV1.8 for the Modulation of Neuronal Excitability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-LTGO-33 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a key mediator of neuronal excitability, particularly in the context of pain signaling.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, detailing its unique mechanism of action, its effects on neuronal excitability, and the experimental protocols used for its characterization. This compound exhibits a novel, state-independent mechanism of inhibition, binding to the extracellular cleft of the second voltage-sensing domain (VSDII) to stabilize the channel in a deactivated state.[2][5] This mode of action prevents the initiation and propagation of action potentials in nociceptive neurons, highlighting its potential as a therapeutic agent for pain.[3][6] This document serves as a resource for researchers in the fields of neuroscience, pharmacology, and drug development, providing detailed methodologies and quantitative data to facilitate further investigation and application of this compound.

Introduction

Voltage-gated sodium channels (NaVs) are fundamental to the generation and propagation of action potentials in excitable cells. The NaV1.8 isoform, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, making it a prime target for the development of novel analgesics with limited central nervous system side effects.[2][6] this compound has emerged as a leading compound in a new class of NaV1.8 inhibitors, demonstrating high potency and over 600-fold selectivity against other human NaV isoforms (NaV1.1-1.7 and NaV1.9).[2][3] Unlike many existing sodium channel blockers that exhibit state-dependent binding, this compound inhibits NaV1.8 with similar efficacy in both closed and inactivated states, a characteristic that contributes to its unique pharmacological profile.[2][3]

Mechanism of Action

This compound employs a novel mechanism to inhibit NaV1.8 function. Through a combination of electrophysiological and molecular modeling studies, its binding site has been identified in the extracellular cleft of the second voltage-sensing domain (VSDII).[2][5] By binding to this site, this compound stabilizes the VSDII in its deactivated (down) state, which in turn prevents the conformational changes necessary for channel opening upon membrane depolarization. This action effectively reduces the influx of sodium ions, thereby dampening neuronal excitability and inhibiting action potential firing.

Figure 1: Mechanism of this compound action on the NaV1.8 channel.

Quantitative Data

The inhibitory activity of this compound has been quantified using whole-cell patch-clamp electrophysiology on both recombinant cell lines expressing human NaV1.8 and native neurons. The data are summarized in the tables below.

Table 1: Inhibitory Potency (IC50) of this compound on Human NaV1.8

| Channel State | IC50 (nM) |

| Closed/Resting | 33 |

| Inactivated | 24 |

Data obtained from whole-cell patch-clamp recordings of HEK293 cells stably expressing human NaV1.8.[3]

Table 2: Species Specificity of this compound on Native NaV1.8 Channels

| Species | Cell Type | IC50 (nM) | 95% Confidence Interval (nM) |

| Human (Male) | DRG Neurons | 110 | 92 to 120 |

| Human (Female) | DRG Neurons | 120 | 100 to 140 |

| Cynomolgus Monkey | DRG Neurons | 100 | 71 to 150 |

| Dog | DRG Neurons | >10,000 | N/A |

| Rat | DRG Neurons | >30,000 | N/A |

| Mouse | DRG Neurons | >30,000 | N/A |

Data obtained from whole-cell patch-clamp recordings of tetrodotoxin-resistant (TTX-R) currents in primary dorsal root ganglion (DRG) neurons.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Cell Culture and Transfection

-

Cell Lines: HEK293 cells were used for stable expression of human NaV1.8. ND7/23 cells were used for transient expression experiments.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: For transient expression, ND7/23 cells were transfected with a pcDNA3.1 vector containing the full-length human NaV1.8 cDNA using a standard lipofection-based method. Electrophysiological recordings were performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

-

Voltage-Clamp Recordings:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.

-

Protocol for Closed-State IC50: From a holding potential of -120 mV, cells were depolarized to 0 mV for 20 ms every 15 seconds to elicit NaV1.8 currents.

-

Protocol for Inactivated-State IC50: From a holding potential of -120 mV, a 500 ms pre-pulse to -30 mV was applied to induce inactivation, followed by a 20 ms test pulse to 0 mV.

-

-

Current-Clamp Recordings:

-

Cell Type: Human dorsal root ganglion (DRG) neurons.

-

Protocol: After establishing a stable whole-cell configuration, the resting membrane potential was recorded. Action potentials were elicited by injecting depolarizing current steps of increasing amplitude (e.g., 50 pA increments for 500 ms). The effect of this compound on the number of evoked action potentials was quantified.

-

Site-Directed Mutagenesis

-

Objective: To identify the amino acid residues within the VSDII of NaV1.8 that are critical for this compound binding.

-

Methodology: A commercially available site-directed mutagenesis kit was used to introduce point mutations into the human NaV1.8 expression vector. Specific residues in the extracellular loops of VSDII were targeted based on homology modeling.

-

Validation: The mutated plasmids were sequenced to confirm the desired mutations. The functional effect of the mutations on the inhibitory activity of this compound was then assessed using whole-cell patch-clamp electrophysiology.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing a novel NaV1.8 inhibitor like this compound and the logical relationship of its inhibitory action.

Figure 2: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of selective NaV1.8 inhibitors. Its unique, state-independent mechanism of action, coupled with its high potency and selectivity, underscores its potential as a novel therapeutic for the treatment of pain. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into this compound and other compounds in its class. Future studies will likely focus on its in vivo efficacy in preclinical pain models and its continued development toward clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transforming Pain Management: Suzetrigine, a Novel Non-Opioid Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of (S)-LTGO-33: A Novel, State-Independent NaV1.8 Inhibitor for Pain Management

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-LTGO-33 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a genetically and pharmacologically validated target for the treatment of pain. Developed by Latigo Biotherapeutics, this compound represents a significant advancement in the field of non-opioid analgesics due to its unique mechanism of action. Unlike many previous NaV1.8 inhibitors that preferentially target the inactivated state of the channel, this compound exhibits state-independent binding, allowing for consistent inhibition regardless of the channel's conformational state. This novel mode of action, coupled with its exceptional selectivity, positions this compound as a promising candidate for the management of a wide range of pain conditions. This in-depth guide provides a comprehensive overview of the discovery, pharmacological characterization, and development of this compound, including detailed experimental protocols and data.

Introduction: Targeting NaV1.8 for Pain Relief

Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.8 isoform, encoded by the SCN10A gene, is preferentially expressed in peripheral nociceptive neurons, making it a highly attractive target for the development of analgesics with a reduced risk of central nervous system (CNS) side effects.[1][2][3] Pharmacological inhibition of NaV1.8 has been clinically validated as an effective strategy for pain relief.[4] this compound emerged from a discovery program aimed at identifying novel NaV1.8 inhibitors with a differentiated pharmacological profile.

Discovery and Synthesis

While the specific, detailed synthesis protocol for this compound is proprietary and not publicly available in full, patent applications from Latigo Biotherapeutics describe the synthesis of related methyl-substituted pyridine and pyridazine compounds as NaV1.8 channel blockers.[5] These patents provide a general framework for the chemical synthesis of this class of molecules.

Mechanism of Action: A Unique Approach to NaV1.8 Inhibition

This compound distinguishes itself from other NaV1.8 inhibitors through its novel mechanism of action.[1][2][3]

State-Independent Inhibition

Electrophysiological studies have demonstrated that this compound is a state-independent inhibitor, meaning it binds with similar high affinity to the NaV1.8 channel whether it is in the resting (closed), open, or inactivated state.[1][3] This contrasts with many other NaV1.8 inhibitors that show a preference for the inactivated state. The state-independent nature of this compound ensures a consistent level of channel blockade.

Novel Binding Site

Through a series of meticulous chimera and site-directed mutagenesis experiments, the binding site of this compound has been pinpointed to the extracellular cleft of the second voltage-sensing domain (VSDII) of the NaV1.8 channel.[1][3] This is a distinct binding site compared to local anesthetics and other NaV channel blockers that typically interact with the pore region of the channel. By binding to VSDII, this compound stabilizes the deactivated state of the voltage sensor, thereby preventing the channel from opening in response to membrane depolarization.[1][3]

dot

Caption: Mechanism of this compound Action on NaV1.8.

Pharmacological Profile

Potency and Selectivity

This compound is a highly potent inhibitor of human NaV1.8, with reported IC50 values in the nanomolar range.[1][3] A key feature of its profile is its exceptional selectivity. It exhibits over 600-fold selectivity for NaV1.8 over other human NaV isoforms (NaV1.1-NaV1.7 and NaV1.9).[1][3] This high degree of selectivity is crucial for minimizing off-target effects, particularly on cardiac (NaV1.5) and central nervous system (NaV1.1, NaV1.2, NaV1.6) sodium channels.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. NaV1.8 |

| Human NaV1.8 | In the nanomolar range | - |

| Human NaV1.1-1.7, 1.9 | >600-fold higher | >600x |

Species Specificity

Interestingly, this compound demonstrates significant species specificity. It is highly potent against primate (human and non-human primate) NaV1.8 channels but is substantially less active against rodent and canine orthologs.[1] This highlights the importance of using appropriate species and human-based systems in the preclinical evaluation of this compound.

Preclinical and Clinical Development

Preclinical Efficacy

Due to the species specificity of this compound, preclinical efficacy studies in traditional rodent models of pain may not accurately predict its analgesic potential in humans. However, the compound has been shown to inhibit action potential firing in human dorsal root ganglia (DRG) neurons, providing direct evidence of its activity in a relevant human physiological system.[1]

Clinical Development: The LTG-001 Program

Latigo Biotherapeutics has advanced a selective NaV1.8 inhibitor, LTG-001, into clinical development. While the company has not explicitly stated that LTG-001 is identical to this compound, it is described as an oral, selective NaV1.8 inhibitor.[4][6][7]

A Phase 1, first-in-human, randomized, double-blind, placebo-controlled study of LTG-001 was conducted in 72 healthy volunteers.[4][6][7] The trial evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses. The results demonstrated that LTG-001 was well-tolerated and exhibited rapid absorption, with a time to maximum concentration (Tmax) of approximately 1.5 hours, and predictable, dose-proportional pharmacokinetics.[4][6][7]

Table 2: Summary of LTG-001 Phase 1 Clinical Trial Results

| Parameter | Result |

| Safety and Tolerability | Well-tolerated in healthy volunteers. |

| Absorption | Rapid, with a Tmax of approximately 1.5 hours. |

| Pharmacokinetics | Predictable and dose-proportional. |

Following the successful Phase 1 study, LTG-001 has progressed to Phase 2 clinical trials for the treatment of acute pain.[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The functional activity of this compound on NaV1.8 channels was primarily assessed using whole-cell patch-clamp electrophysiology.

Objective: To determine the potency and mechanism of inhibition of this compound on human NaV1.8 channels.

Cell Lines: HEK293 or CHO cells stably expressing human NaV1.8.

General Protocol:

-

Cell Culture: Cells are cultured under standard conditions and plated onto glass coverslips prior to recording.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Whole-cell recordings are obtained using an patch-clamp amplifier.

-

Pipettes are pulled from borosilicate glass to a resistance of 2-4 MΩ.

-

Series resistance is compensated by >80%.

-

-

Voltage Protocols:

-

Tonic Block: Cells are held at a holding potential of -120 mV. NaV1.8 currents are elicited by a 50 ms depolarization to 0 mV. This compound is perfused at increasing concentrations to determine the IC50.

-

State-Dependence: To assess state-dependent inhibition, the holding potential is varied to enrich for either the closed/resting state (-120 mV) or the inactivated state (e.g., -60 mV). The potency of this compound is determined at each holding potential.

-

-

Data Analysis: Concentration-response curves are fitted with the Hill equation to determine IC50 values.

dot

Caption: Electrophysiology Workflow for this compound.

Site-Directed Mutagenesis

To identify the binding site of this compound, site-directed mutagenesis was employed to create NaV1.8 channels with specific amino acid substitutions.

Objective: To identify key amino acid residues in the VSDII of NaV1.8 that are critical for the binding and inhibitory activity of this compound.

General Protocol:

-

Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution into the NaV1.8 cDNA. Primers are typically 25-45 bases in length with the mutation in the center.

-

PCR Mutagenesis: A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the NaV1.8 cDNA using the mutagenic primers.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: The newly synthesized, mutated plasmid DNA is transformed into competent E. coli for amplification.

-

Sequence Verification: The sequence of the mutated NaV1.8 construct is verified by DNA sequencing.

-

Functional Testing: The mutated NaV1.8 channels are expressed in a suitable cell line (e.g., HEK293) and tested for their sensitivity to this compound using whole-cell patch-clamp electrophysiology as described above. A significant increase in the IC50 value for a particular mutant indicates that the mutated residue is important for drug binding.

dot

Caption: Site-Directed Mutagenesis Workflow.

Conclusion and Future Directions

This compound is a pioneering NaV1.8 inhibitor with a distinct, state-independent mechanism of action and a novel binding site on the VSDII of the channel. Its high potency and exceptional selectivity make it a compelling candidate for the development of a new generation of non-opioid pain therapeutics. The promising results from the Phase 1 clinical trial of the related compound, LTG-001, further support the clinical potential of this class of molecules. Future research will focus on the continued clinical development of LTG-001 in various pain indications and the exploration of the full therapeutic potential of targeting NaV1.8 with state-independent inhibitors. The unique pharmacological profile of this compound provides a valuable tool for further elucidating the role of NaV1.8 in pain pathophysiology and offers hope for millions of patients suffering from chronic and acute pain.

References

- 1. mdbneuro.com [mdbneuro.com]

- 2. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdbneuro.com [mdbneuro.com]

- 4. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reimagining Relief: Fostering Innovation in Pain Management | UPMC Enterprises [enterprises.upmc.com]

- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

Methodological & Application

Application Notes and Protocols for (S)-LTGO-33 in Patch Clamp Electrophysiology

(S)-LTGO-33 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a key target in pain signaling pathways. These application notes provide detailed protocols for the characterization of this compound using patch clamp electrophysiology, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound offers a unique mechanism of action by targeting the second voltage-sensing domain (VSDII) of the NaV1.8 channel.[1][2] Unlike many NaV1.8 inhibitors that preferentially bind to the inactivated state of the channel pore, this compound exhibits state-independent inhibition, stabilizing the channel in a deactivated conformation to prevent its opening.[1][2] This novel mechanism suggests the potential for a distinct therapeutic profile. These protocols outline the necessary steps to investigate the pharmacological and biophysical properties of this compound in both recombinant and native systems.

Data Presentation

Table 1: Potency of this compound on Human NaV1.8 Channels

| Parameter | Value | Cell Type | Conditions |

| IC50 (Closed State) | 33 nM | HEK293 cells expressing human NaV1.8 | Holding potential -120 mV |

| IC50 (Inactivated State) | 24 nM | HEK293 cells expressing human NaV1.8 | Holding potential -60 mV |

Table 2: Species Specificity of this compound on Native TTX-Resistant NaV1.8 Currents

| Species | IC50 | Cell Type |

| Human (Male Donors) | 110 nM (95% CI: 92 to 120 nM) | Dorsal Root Ganglion (DRG) Neurons |

| Human (Female Donors) | 120 nM (95% CI: 100 to 140 nM) | Dorsal Root Ganglion (DRG) Neurons |

| Cynomolgus Monkey | 100 nM (95% CI: 71 to 150 nM) | Dorsal Root Ganglion (DRG) Neurons |

| Dog | >10 µM | Dorsal Root Ganglion (DRG) Neurons |

| Rat | >30 µM | Dorsal Root Ganglion (DRG) Neurons |

| Mouse | >30 µM | Dorsal Root Ganglion (DRG) Neurons |

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare cells expressing NaV1.8 for patch clamp recording.

Materials:

-

HEK293 or ND7/23 cells

-

Human NaV1.8 cDNA in a mammalian expression vector (e.g., pcDNA3.1)[3]

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

Glass coverslips

Protocol:

-

Culture HEK293 or ND7/23 cells in standard culture conditions.

-

Seed cells onto glass coverslips 24 hours prior to transfection.

-

Transfect cells with the human NaV1.8 expression vector according to the manufacturer's protocol for the chosen transfection reagent.

-

Allow 24-48 hours for channel expression before performing patch clamp experiments.[3] Successful transfection can be confirmed by co-transfecting a fluorescent reporter protein.

Whole-Cell Patch Clamp Recordings

Objective: To record NaV1.8 currents in the presence and absence of this compound.

Materials:

-

Patch clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries

-

This compound stock solution (in DMSO)[4]

-

Extracellular (bath) solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (pipette) solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH adjusted to 7.3 with CsOH).

Protocol:

-

Prepare stock solutions of this compound in DMSO.[4] Dilute to final desired concentrations in extracellular solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Transfer a coverslip with transfected cells to the recording chamber and perfuse with extracellular solution.

-

Establish a whole-cell patch clamp configuration on a cell expressing NaV1.8.

-

Record baseline NaV1.8 currents using a voltage protocol appropriate for the channel's properties. A typical protocol to elicit NaV1.8 currents is a depolarizing step to 0 mV for 50 ms from a holding potential of -120 mV.[3]

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound and record currents until a steady-state inhibition is reached.

-

To determine the IC50, apply multiple concentrations of this compound to different cells and fit the concentration-response data with a Hill equation.

Assessing State-Dependence of Inhibition

Objective: To determine the effect of this compound on NaV1.8 channels in different conformational states.

Protocol:

-

Closed/Resting State: Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed state. Apply a brief depolarizing pulse (e.g., to 0 mV) to elicit a current. Measure the peak current in the presence and absence of this compound.

-

Inactivated State: Hold the cell at a depolarized potential (e.g., -60 mV) to induce channel inactivation. Apply a brief hyperpolarizing pulse (to remove inactivation) followed immediately by a depolarizing test pulse (to 0 mV) to measure the current. Compare the peak current with and without this compound. The similar potency observed under both conditions demonstrates the state-independent nature of the inhibitor.[1]

Current Clamp Recordings in DRG Neurons

Objective: To evaluate the effect of this compound on the excitability of native neurons.

Protocol:

-

Isolate dorsal root ganglion (DRG) neurons from a suitable species (e.g., human or cynomolgus monkey for optimal this compound activity).[1][5]

-

Establish a whole-cell current clamp recording.

-

Inject a series of depolarizing current steps to elicit action potentials and record the baseline firing frequency.

-

Perfuse the neuron with this compound and repeat the current injection steps.

-

Analyze the change in action potential firing frequency to determine the inhibitory effect of the compound on neuronal excitability.[1]

Visualizations

Caption: Mechanism of action of this compound on the NaV1.8 channel.

References

- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [nanion.de]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. posters.worldcongress2024.org [posters.worldcongress2024.org]

Application Notes and Protocols for (S)-LTGO-33 in Dorsal Root Ganglia Neuron Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (S)-LTGO-33, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8, in dorsal root ganglia (DRG) neuron assays. This document outlines the mechanism of action of this compound, presents its key performance data, and offers detailed protocols for its application in electrophysiological and functional neuronal assays.

Introduction

This compound is a small molecule inhibitor that selectively targets the NaV1.8 sodium channel, a key player in the transmission of pain signals in peripheral sensory neurons.[1][2] NaV1.8 is preferentially expressed in nociceptive DRG neurons and has been genetically and pharmacologically validated as a crucial target for the development of novel analgesics.[1][3] Unlike many sodium channel blockers that show state-dependent binding, this compound exhibits a unique state-independent mechanism of action, binding to the extracellular cleft of the second voltage-sensing domain (VSDII) to stabilize the channel in a deactivated state.[1][4] This prevents channel opening and subsequent action potential firing.[1][5]

A critical consideration for researchers is the species specificity of this compound. It is highly potent against primate (human and non-human) NaV1.8, but significantly less effective on rodent and canine orthologs.[1][5] This makes human-derived cells or recombinant expression systems the models of choice for in vitro studies.

Data Presentation

Table 1: Potency and Selectivity of this compound

| Target | Species | Assay Type | IC50 | Selectivity vs. hNaV1.8 | Reference |

| hNaV1.8 (closed state) | Human | Electrophysiology | 33 nM | - | [5] |

| hNaV1.8 (inactivated state) | Human | Electrophysiology | 24 nM | - | [5] |

| TTX-R currents in hDRG neurons (male donors) | Human | Electrophysiology | 110 nM (95% CI: 92-120 nM) | - | [5] |

| TTX-R currents in hDRG neurons (female donors) | Human | Electrophysiology | 120 nM (95% CI: 100-140 nM) | - | [5] |

| TTX-R currents in cynomolgus monkey DRG neurons | Cynomolgus Monkey | Electrophysiology | 100 nM (95% CI: 71-150 nM) | - | [5] |

| TTX-R currents in rat DRG neurons | Rat | Electrophysiology | >30 µM | >250-fold | [5] |

| TTX-R currents in mouse DRG neurons | Mouse | Electrophysiology | >30 µM | >250-fold | [5] |

| hNaV1.1-hNaV1.7, hNaV1.9 | Human | Electrophysiology | >600-fold | >600-fold | [1][5] |

Signaling Pathway and Mechanism of Action

This compound inhibits the function of the NaV1.8 channel, which is a key component in the propagation of action potentials along the axons of nociceptive neurons. By stabilizing the deactivated state of the channel, this compound effectively reduces the likelihood of channel opening in response to membrane depolarization, thereby dampening neuronal excitability and inhibiting the transmission of pain signals.

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro cellular assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Primary Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to one year.[6]

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate extracellular recording solution. The final concentration of DMSO in the assay should be kept below 0.1% to minimize solvent effects on neuronal activity.

Protocol 1: Human DRG Neuron Culture

This protocol is adapted for culturing human DRG neurons for subsequent electrophysiological or imaging assays.

Materials:

-

Human dorsal root ganglia (from a licensed tissue resource)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium

-

B27 supplement

-

GlutaMAX

-

Nerve Growth Factor (NGF)

-

Collagenase/Trypsin enzyme solution

-

Poly-D-lysine (PDL) and Laminin-coated culture plates or coverslips

Procedure:

-

Coat culture surfaces with 10 µg/mL PDL followed by laminin.[1]

-

Under sterile conditions, dissect and transfer human DRG into DMEM/F12.

-

Digest the ganglia with an enzyme solution (e.g., collagenase/trypsin) at 37°C to dissociate the tissue.

-

Gently triturate the digested ganglia to create a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and 50 ng/mL NGF.

-

Plate the dissociated neurons onto the coated culture surfaces.

-